molecular formula C18H20O2 B14399869 (4S)-4-(Benzyloxy)-1-phenylpentan-1-one CAS No. 87118-98-7

(4S)-4-(Benzyloxy)-1-phenylpentan-1-one

Cat. No.: B14399869
CAS No.: 87118-98-7
M. Wt: 268.3 g/mol
InChI Key: XCDSELUYZUHFKN-HNNXBMFYSA-N
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Description

(4S)-4-(Benzyloxy)-1-phenylpentan-1-one is an organic compound characterized by a benzyloxy group attached to a phenylpentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Benzyloxy)-1-phenylpentan-1-one typically involves the use of benzyloxy and phenylpentanone precursors. One common method includes the reaction of 4-hydroxy-1-phenylpentan-1-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Benzyloxy)-1-phenylpentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4S)-4-(Benzyloxy)-1-phenylpentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-(Benzyloxy)-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-(Methoxy)-1-phenylpentan-1-one
  • (4S)-4-(Ethoxy)-1-phenylpentan-1-one
  • (4S)-4-(Propoxy)-1-phenylpentan-1-one

Uniqueness

(4S)-4-(Benzyloxy)-1-phenylpentan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

87118-98-7

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4S)-1-phenyl-4-phenylmethoxypentan-1-one

InChI

InChI=1S/C18H20O2/c1-15(20-14-16-8-4-2-5-9-16)12-13-18(19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3/t15-/m0/s1

InChI Key

XCDSELUYZUHFKN-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](CCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(CCC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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